Tert-butyl 3-methylidene-9-azabicyclo[3.3.1]nonane-9-carboxylate Tert-butyl 3-methylidene-9-azabicyclo[3.3.1]nonane-9-carboxylate
Brand Name: Vulcanchem
CAS No.: 2375271-27-3
VCID: VC4567086
InChI: InChI=1S/C14H23NO2/c1-10-8-11-6-5-7-12(9-10)15(11)13(16)17-14(2,3)4/h11-12H,1,5-9H2,2-4H3
SMILES: CC(C)(C)OC(=O)N1C2CCCC1CC(=C)C2
Molecular Formula: C14H23NO2
Molecular Weight: 237.343

Tert-butyl 3-methylidene-9-azabicyclo[3.3.1]nonane-9-carboxylate

CAS No.: 2375271-27-3

Cat. No.: VC4567086

Molecular Formula: C14H23NO2

Molecular Weight: 237.343

* For research use only. Not for human or veterinary use.

Tert-butyl 3-methylidene-9-azabicyclo[3.3.1]nonane-9-carboxylate - 2375271-27-3

Specification

CAS No. 2375271-27-3
Molecular Formula C14H23NO2
Molecular Weight 237.343
IUPAC Name tert-butyl 3-methylidene-9-azabicyclo[3.3.1]nonane-9-carboxylate
Standard InChI InChI=1S/C14H23NO2/c1-10-8-11-6-5-7-12(9-10)15(11)13(16)17-14(2,3)4/h11-12H,1,5-9H2,2-4H3
Standard InChI Key YFSIHEHHDRWNBL-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1C2CCCC1CC(=C)C2

Introduction

Chemical Structure and Physicochemical Properties

The molecular architecture of tert-butyl 3-methylidene-9-azabicyclo[3.3.1]nonane-9-carboxylate combines a rigid bicyclic framework with functional groups that influence both reactivity and stability. The azabicyclo[3.3.1]nonane system consists of two fused cyclohexane rings sharing a common nitrogen atom at the bridgehead position. The tert-butyl carbamate group at the 9-position enhances solubility in organic solvents and provides steric protection for the amine functionality, while the 3-methylidene group introduces a site for further chemical modifications.

Table 1: Key Physicochemical Data

PropertyValue
Molecular FormulaC₁₄H₂₃NO₂
Molecular Weight237.343 g/mol
CAS Registry Number2375271-27-3
Hazard StatementsH315, H319, H335
Precautionary MeasuresP261, P305+P351+P338

The compound’s bicyclic structure imposes significant steric constraints, which can be leveraged to control regioselectivity in subsequent reactions. Computational studies suggest that the methylidene group adopts an exo configuration, minimizing steric clashes with the Boc group.

Synthetic Methodologies

General Synthesis Strategies

The synthesis of tert-butyl 3-methylidene-9-azabicyclo[3.3.1]nonane-9-carboxylate typically involves multi-step sequences starting from simpler bicyclic precursors. While detailed protocols remain proprietary, analogous routes for related azabicyclic compounds provide insight into potential methodologies . A common approach involves:

  • Formation of the Azabicyclic Core: Condensation reactions between diketones and amines under acidic conditions, as demonstrated in the synthesis of 9-azabicyclo[3.3.1]nonane derivatives .

  • Introduction of the Methylidene Group: Wittig or Peterson olefination to install the exocyclic double bond.

  • Boc Protection: Reaction with di-tert-butyl dicarbonate to protect the secondary amine.

Reactivity and Functionalization

The methylidene group at the 3-position serves as a versatile handle for further derivatization:

  • Cycloadditions: Participation in Diels-Alder reactions to construct polycyclic systems.

  • Hydrofunctionalization: Catalytic hydroamination or hydroalkoxylation to introduce heteroatoms.

  • Oxidation: Selective oxidation to ketones or epoxides, though the Boc group’s stability under oxidative conditions requires careful evaluation.

The Boc-protected amine remains inert toward nucleophiles but can be deprotected under acidic conditions (e.g., HCl in dioxane) to regenerate the free amine for subsequent coupling reactions .

Applications in Medicinal Chemistry

Intermediate for Bioactive Molecules

The compound’s rigid scaffold mimics natural product frameworks, making it valuable for designing enzyme inhibitors or receptor modulators. For example, azabicyclo[3.3.1]nonane derivatives exhibit activity against chemokine receptors CCR3 and CCR5, which are targets for HIV therapeutics .

Comparative Analysis with Related Bicyclic Compounds

Table 2: Structural and Functional Comparison

CompoundKey FeaturesApplications
9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO)Stable nitroxyl radicalAerobic oxidation catalyst
1-Carbonyl-7-azaspiro[3.5]nonane-BocSpirocyclic carbonyl groupHIV protease inhibitors
Target CompoundMethylidene substituent, Boc protectionSynthetic intermediate

The methylidene group in the target compound distinguishes it from saturated analogs, offering unique reactivity for C–C bond-forming reactions.

Future Directions and Challenges

Scalability of Synthesis

Current methods rely on multi-step sequences with moderate yields. Innovations in continuous-flow chemistry or enzymatic catalysis could streamline production.

Exploration of Biological Activity

Despite its primary use as an intermediate, the compound’s scaffold warrants evaluation in high-throughput screening for antimicrobial or anticancer activity.

Stability Studies

Long-term stability under varying temperatures and humidities remains uncharacterized, necessitating accelerated degradation studies to inform storage protocols.

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